2,4,4-Trimethylcyclohex-2-en-1-one
Overview
Description
2,4,4-Trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C(9)H({14})O. It is a cyclohexenone derivative characterized by the presence of three methyl groups at positions 2 and 4 on the cyclohexene ring. This compound is of interest due to its unique structural features and its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
This compound is a carbonyl group that has an oxime group .
Mode of Action
It is known that this compound can interact with its targets to induce certain biochemical changes .
Biochemical Pathways
It is used as an intermediate in the synthesis of dienones and ester compounds .
Action Environment
It is known that this compound is a liquid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the compound can be prepared by the acid-catalyzed cyclization of 2,4,4-trimethyl-1,3-pentadiene. The reaction typically requires a strong acid such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level. The use of catalysts and optimized reaction conditions can enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and alkylation are common substitution reactions involving this compound.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.
Reduction: NaBH(_4) in methanol, LiAlH(_4) in ether.
Substitution: Halogenation using bromine (Br(_2)) or chlorine (Cl(_2)), alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2,4,4-Trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
2,4,4-Trimethylcyclohex-2-en-1-one can be compared with other cyclohexenone derivatives, such as:
2,4,4-Trimethylcyclohexanone: Lacks the double bond present in this compound, resulting in different reactivity and applications.
2,4,4-Trimethyl-3-cyclohexen-1-one: The position of the double bond differs, leading to variations in chemical behavior and reaction pathways.
2,4,4-Trimethyl-1-cyclohexen-1-one: Similar structure but with the double bond at a different position, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and suitability for various applications in research and industry.
Properties
IUPAC Name |
2,4,4-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-6-9(2,3)5-4-8(7)10/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBRIVSJBYFUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CCC1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408196 | |
Record name | 2,4,4-trimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-71-6 | |
Record name | 2,4,4-Trimethyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13395-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,4-trimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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